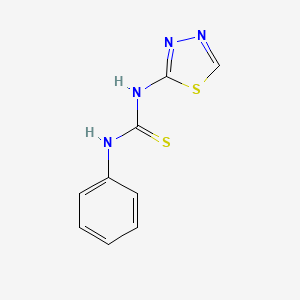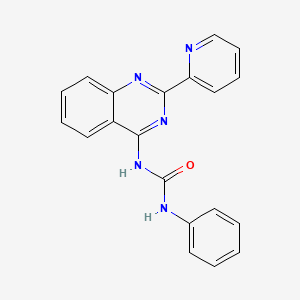
1-Phenyl-3-(2-(pyridin-2-yl)quinazolin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲是一种复杂的有机化合物,属于喹唑啉衍生物类。这些化合物以其多样的生物活性而闻名,并因其潜在的治疗应用而得到广泛研究。1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲的结构包含一个喹唑啉核心,其被苯基和吡啶基取代,使其成为一种独特而通用的分子。
准备方法
合成路线和反应条件
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲的合成通常涉及取代的邻氨基苯甲酸酯或 2-氨基噻吩-3-羧酸酯与 1,1-二甲基-3-(吡啶-2-基)脲的环化反应。该过程包括形成 N-芳基-N'-吡啶脲,然后将其环化成相应的稠合杂环。 该反应不需要使用金属催化剂,并以中等至良好的产率 (高达 89%) 进行 .
工业生产方法
该化合物的工业生产可以使用相同的合成路线扩展到克级规模。反应条件经过优化以确保最终产品的产率和纯度高。该工艺高效,可以适应大规模生产,无需昂贵的催化剂或试剂。
化学反应分析
反应类型
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉-2,4-二酮。
还原: 还原反应可以修饰喹唑啉核心,导致不同的衍生物。
取代: 苯基和吡啶基可以进行取代反应,引入各种官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 取代反应通常涉及卤化剂,如溴 (Br₂) 或氯化剂,如亚硫酰氯 (SOCl₂)。
主要生成物
从这些反应中形成的主要产物包括各种喹唑啉衍生物,这些衍生物可以进一步修饰以增强其生物活性和治疗潜力。
科学研究应用
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用。
医学: 研究其抗癌、抗炎和抗菌特性。
工业: 用于开发新的药物和农用化学品。
作用机制
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物已知可抑制某些酶和受体,从而导致其治疗效果。例如,它可能抑制参与细胞增殖的激酶,使其成为潜在的抗癌剂。确切的分子靶标和途径取决于具体的生物学环境和对化合物的修饰。
相似化合物的比较
类似化合物
喹唑啉-2,4-二酮: 这些化合物共享喹唑啉核心,并表现出相似的生物活性。
噻吩并嘧啶-2,4-二酮: 这些衍生物具有类似的结构,但包含一个噻吩环而不是吡啶环。
吡啶基脲: 含有吡啶基部分和脲官能团的化合物,类似于目标化合物。
独特性
1-苯基-3-(2-(吡啶-2-基)喹唑啉-4-基)脲的独特之处在于其特定的取代模式,赋予其独特的生物活性
和化学反应性
属性
分子式 |
C20H15N5O |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(2-pyridin-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-14-8-2-1-3-9-14)25-18-15-10-4-5-11-16(15)23-19(24-18)17-12-6-7-13-21-17/h1-13H,(H2,22,23,24,25,26) |
InChI 键 |
XZUXPDFYRHJJLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




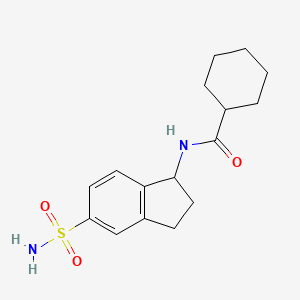
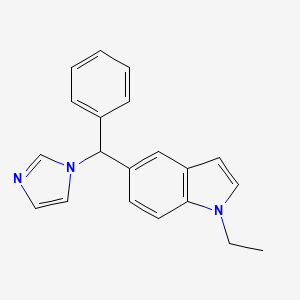
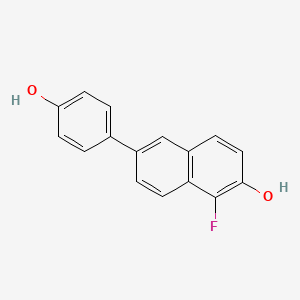

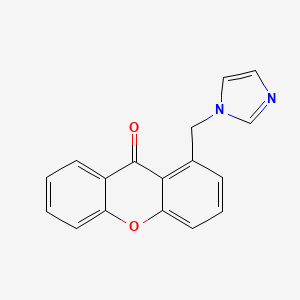
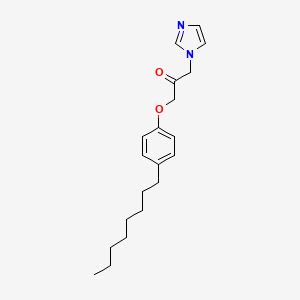
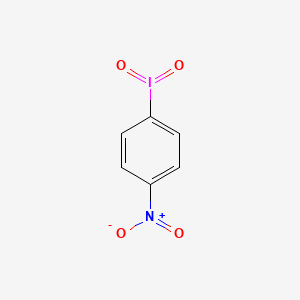

![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
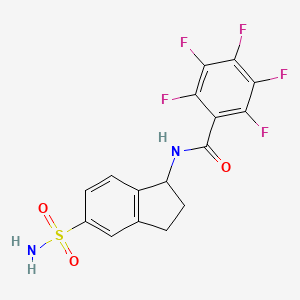
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
